molecular formula C21H23FN2O3S2 B2360902 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946375-47-9

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2360902
CAS RN: 946375-47-9
M. Wt: 434.54
InChI Key: UILOUKJONRWZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O3S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

The compound, specifically the N-(3-fluorophenyl)-N′-(2-thiazolyl)urea derivative, has been found to possess significant herbicidal activity . It has been tested on seedlings of wheat (a monocotyledonous plant) and cucumber (a dicotyledonous plant), showing considerable herbicidal activity against these plants .

Cytokinin-like Activity

The compound has also been found to exhibit cytokinin-like activity . Cytokinins are a class of plant growth substances that promote cell division in plant roots and shoots. The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea derivative of the compound was found to possess the greatest activity at 10 μM .

Tyrosinase Inhibition

Thiazolopyrimidine derivatives, a class of compounds related to the one , have been developed and synthesized as tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin production, and its inhibition can help manage hyperpigmentation disorders .

Melanogenesis Regulation

By inhibiting tyrosinase, the compound could potentially play a role in regulating melanogenesis . This could have applications in the treatment of skin disorders characterized by hyperpigmentation .

Neurodegenerative Disease Research

The role of melanin in neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease has been studied . By influencing melanin production, the compound could potentially contribute to research in this area .

Agrochemical Development

Urea and thiourea derivatives containing 5-member heterocyclic rings, like the compound , have played an important role in developing useful agrochemicals . These compounds have been found to be effective herbicides for a broad spectrum of weeds .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S2/c1-13-10-18(27-4)20(11-14(13)2)29(25,26)23-9-8-19-15(3)24-21(28-19)16-6-5-7-17(22)12-16/h5-7,10-12,23H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILOUKJONRWZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.